

Technical Guide: Certificate of Analysis for 21-Deoxycortisol-d4

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Compound of Interest

Compound Name: 21-Desoxycortisol-d4

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This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis for 21-Deoxycortisol-d4. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated steroids as internal standards in quantitative bioanalytical assays.

Product Information

Parameter	Specification
Product Name	21-Deoxycortisol-d4 (Cortisol-9,11,12,12-d4)
Chemical Formula	C21H26D4O4
Molecular Weight	367.19 g/mol
CAS Number	Not explicitly available in search results; would be specific to the manufacturer.
Intended Use	For laboratory research use only as an internal standard in mass spectrometry-based assays.
Storage	Store at -20°C.[1]

Analytical Data

The following tables summarize the typical quality control and performance data for 21-Deoxycortisol-d4 when used as an internal standard for the quantification of 21-Deoxycortisol



and other related steroids.

Table 1: Mass Spectrometry Parameters

This table outlines the mass-to-charge ratios used for the detection and quantification of 21-Deoxycortisol and its deuterated internal standard, Cortisol-d4, in a tandem mass spectrometry (MS/MS) analysis.[2][3]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
21-Deoxycortisol (21-DOC)	347.17	311.12
Cortisol-d4 (Internal Standard)	367.19	121.24

Table 2: Method Validation Parameters for 21-Deoxycortisol Quantification using a d4-labeled Internal Standard

This table presents the performance characteristics of an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 21-Deoxycortisol in human plasma, utilizing a deuterated internal standard.[2][4]

Parameter	Result
Linearity Range (21-DOC)	0.25–50 ng/mL
Mean Extraction Recovery	83%–96%
Intra-day Precision (CV%)	2.4%-11.3%
Inter-day Precision (CV%)	≤ 10.5%
Accuracy (Bias %)	-9.7% to 6.6%

Experimental Protocols

The following sections detail the methodologies for the analysis of 21-Deoxycortisol using a deuterated internal standard.



Sample Preparation: Plasma Extraction

This protocol describes the extraction of steroids from human plasma samples.

- To 150 μL of plasma, add 150 μL of an internal standard mix containing Cortisol-d4.
- The samples are allowed to adsorb for 5 minutes.
- Perform a liquid-liquid extraction with a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
- The organic layer is separated and evaporated to dryness.
- The dried extract is reconstituted in 150 μL of a methanol/water (50/50, v/v) solution.

UHPLC-MS/MS Analysis

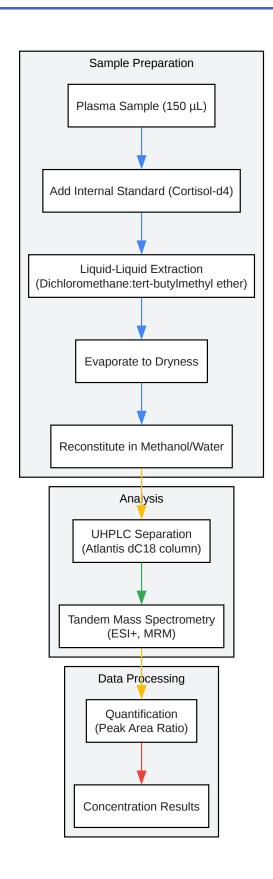
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of 21-Deoxycortisol and the Cortisol-d4 internal standard.

- Instrumentation: Ultra-high performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS).
- Chromatographic Column: Atlantis dC18 (3 μm).
- Mobile Phase: A mixture of 20.0 mM ammonium acetate and acetonitrile (50:50, v/v).
- Flow Rate: Isocratic flow at 0.3 mL/minute.
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-toproduct ion transitions for each analyte as detailed in Table 1.

Visualizations

Diagram 1: Experimental Workflow for 21-Deoxycortisol Quantification





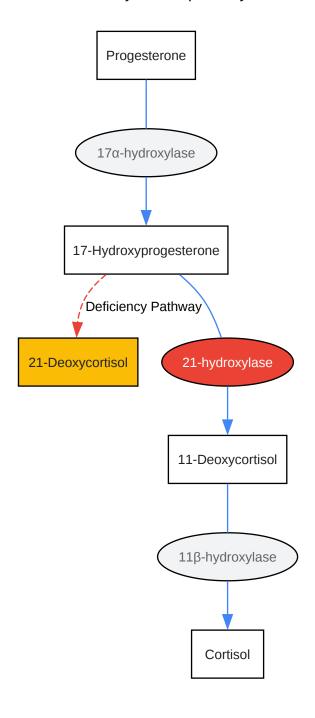
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Caption: Workflow for the quantification of 21-Deoxycortisol in plasma.



Diagram 2: Simplified Steroidogenesis Pathway Showing the Role of 21-Hydroxylase

21-Deoxycortisol is a key biomarker for congenital adrenal hyperplasia (CAH), a condition often caused by a deficiency in the 21-hydroxylase enzyme. The following diagram illustrates the position of 21-Deoxycortisol in the steroid synthesis pathway.



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Caption: Simplified steroidogenesis pathway in 21-hydroxylase deficiency.

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